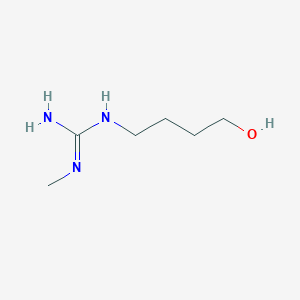
N-(4-Hydroxybutyl)-N''-methylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxybutyl)-N’'-methylguanidine is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hydroxybutyl group and a methylguanidine moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybutyl)-N’'-methylguanidine typically involves the reaction of 4-hydroxybutylamine with methylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-Hydroxybutylamine: This intermediate is synthesized by the reduction of 4-hydroxybutyronitrile using a suitable reducing agent such as lithium aluminum hydride.
Reaction with Methylisocyanate: The 4-hydroxybutylamine is then reacted with methylisocyanate in the presence of a catalyst to form N-(4-Hydroxybutyl)-N’'-methylguanidine.
Industrial Production Methods
In an industrial setting, the production of N-(4-Hydroxybutyl)-N’'-methylguanidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxybutyl)-N’'-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-(4-Hydroxybutyl)-N’'-methylguanidine, such as aldehydes, carboxylic acids, and substituted guanidines.
Applications De Recherche Scientifique
N-(4-Hydroxybutyl)-N’'-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxybutyl)-N’'-methylguanidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutyl group allows for hydrogen bonding and other interactions, while the methylguanidine moiety can engage in ionic and covalent interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Hydroxybutyl)-N’'-ethylguanidine
- N-(4-Hydroxybutyl)-N’'-propylguanidine
- N-(4-Hydroxybutyl)-N’'-butylguanidine
Uniqueness
N-(4-Hydroxybutyl)-N’'-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
85888-17-1 |
|---|---|
Formule moléculaire |
C6H15N3O |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1-(4-hydroxybutyl)-2-methylguanidine |
InChI |
InChI=1S/C6H15N3O/c1-8-6(7)9-4-2-3-5-10/h10H,2-5H2,1H3,(H3,7,8,9) |
Clé InChI |
OTUNHDDEYODBQQ-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N)NCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
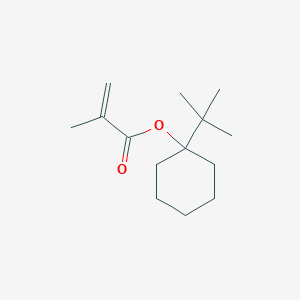
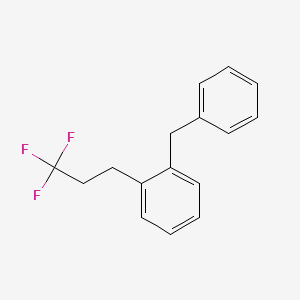
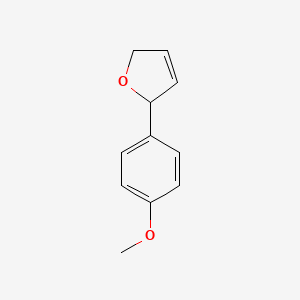
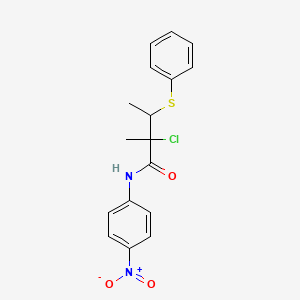

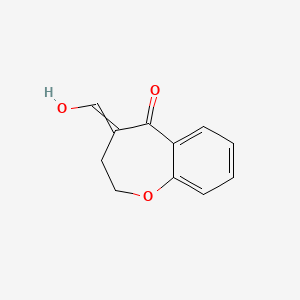
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)

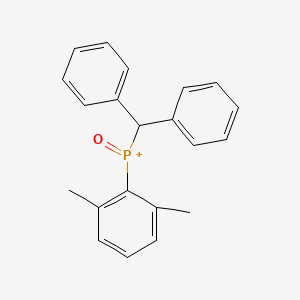
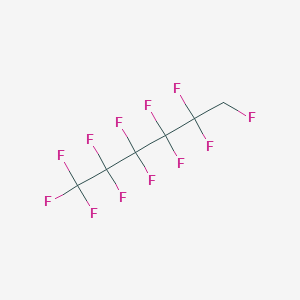
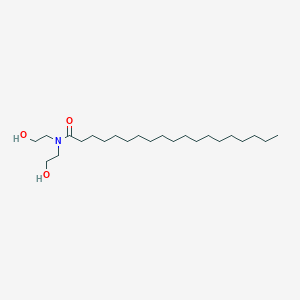
phosphanium bromide](/img/structure/B14411984.png)

